Sodium 4,6-difluoropyridine-2-carboxylate
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Overview
Description
Sodium 4,6-difluoropyridine-2-carboxylate is a fluorinated pyridine derivative with the molecular formula C₆H₂F₂NNaO₂ and a molecular weight of 181.07 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,6-difluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) and ammonium formate .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical research applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,6-difluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide and palladium on carbon (Pd/C) are commonly used.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like ammonium formate are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .
Scientific Research Applications
Sodium 4,6-difluoropyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 4,6-difluoropyridine-2-carboxylate involves its interaction with molecular targets through its fluorinated pyridine ring. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, making it a valuable tool in drug design and biochemical research . The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,4-difluoropyridine-3-carboxylate
- Sodium 3,5-difluoropyridine-4-carboxylate
- Sodium 2,6-difluoropyridine-4-carboxylate
Uniqueness
Sodium 4,6-difluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure enhances its reactivity and makes it particularly useful in applications requiring precise molecular interactions .
Properties
CAS No. |
2173991-61-0 |
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Molecular Formula |
C6H3F2NNaO2 |
Molecular Weight |
182.08 g/mol |
IUPAC Name |
sodium;4,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C6H3F2NO2.Na/c7-3-1-4(6(10)11)9-5(8)2-3;/h1-2H,(H,10,11); |
InChI Key |
GNCVJXMMRSPEEF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(N=C1C(=O)[O-])F)F.[Na+] |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)F)F.[Na] |
Origin of Product |
United States |
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